Adriblastin
Vue d'ensemble
Description
Méthodes De Préparation
Adriblastin is synthesized from cultures of the bacterium Streptomyces peucetius var. caesius . The synthetic route involves several steps, including the fermentation of the bacterium to produce daunorubicin, which is then hydroxylated to form doxorubicin . Industrial production methods typically involve large-scale fermentation processes followed by purification and chemical modification to obtain the final product .
Analyse Des Réactions Chimiques
Adriblastin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form reactive oxygen species, which contribute to its cytotoxic effects.
Reduction: The quinone moiety in this compound can be reduced to form semiquinone radicals.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the quinone and anthraquinone moieties.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Major products formed from these reactions include various hydroxylated and reduced derivatives of this compound .
Applications De Recherche Scientifique
Adriblastin has a wide range of scientific research applications:
Mécanisme D'action
Adriblastin exerts its effects primarily through two mechanisms:
DNA Intercalation: This compound intercalates between DNA base pairs, disrupting the DNA structure and inhibiting the replication and transcription processes.
Topoisomerase II Inhibition: This compound stabilizes the DNA-topoisomerase II complex, preventing the religation of DNA strands and leading to DNA breaks.
These actions result in the inhibition of cancer cell growth and proliferation. Additionally, the generation of reactive oxygen species contributes to the cytotoxic effects of this compound .
Comparaison Avec Des Composés Similaires
Adriblastin is often compared with other anthracyclines, such as daunorubicin and idarubicin . While all these compounds share similar mechanisms of action, this compound is unique in its broader spectrum of activity and its ability to treat a wider range of cancers . Similar compounds include:
Daunorubicin: Primarily used for the treatment of leukemia.
Idarubicin: Used for the treatment of acute myeloid leukemia.
Epirubicin: Used for the treatment of breast cancer.
This compound’s unique properties, such as its specific molecular structure and its ability to generate reactive oxygen species, make it a valuable compound in cancer therapy .
Activité Biologique
Adriblastin, known generically as doxorubicin, is an anthracycline antibiotic widely used in cancer therapy. Its biological activity primarily revolves around its ability to intercalate DNA, inhibit topoisomerase II, and generate free radicals, leading to apoptosis in cancer cells. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound exerts its antitumor effects through several mechanisms:
- DNA Intercalation : this compound intercalates between base pairs in DNA, disrupting the replication and transcription processes.
- Topoisomerase II Inhibition : It inhibits topoisomerase II, preventing the relaxation of supercoiled DNA necessary for replication.
- Reactive Oxygen Species (ROS) Generation : The drug generates ROS, which can damage cellular components and induce apoptosis.
Pharmacokinetics
The pharmacokinetics of this compound are influenced by various factors including drug formulation and patient-specific characteristics. A study indicated that the absence of P-glycoprotein (mdr1a) alters the pharmacokinetics of doxorubicin slightly but leads to increased accumulation in cardiac tissues and other organs, raising concerns about cardiotoxicity .
Table 1: Pharmacokinetic Parameters of Doxorubicin
Parameter | Wild-Type Mice | mdr1a(–/–) Mice |
---|---|---|
Area Under Curve (AUC) | Baseline | 1.2-fold higher |
Volume of Distribution (Vd) | 1.0 | 1.3-fold higher |
Cardiac Accumulation | Lower | Higher |
Biological Activity in Cancer Models
Research has demonstrated that this compound effectively reduces cell viability in various cancer cell lines. A study on B16 mouse melanoma cells showed that this compound significantly influences cell cycle progression and induces apoptosis .
Case Study: Effect on B16 Melanoma Cells
- Objective : To evaluate the effect of this compound on cell viability and apoptosis.
- Method : B16 melanoma cells were treated with varying concentrations of this compound.
- Results :
- Significant reduction in cell viability was observed at doses above 0.5 µM.
- Apoptotic markers such as caspase activation were elevated in treated cells.
Clinical Implications
This compound's efficacy is well-documented in clinical settings, particularly for breast cancer, leukemia, and lymphomas. However, its use is often limited by dose-dependent cardiotoxicity. Studies have shown that combining this compound with other agents like tumor necrosis factor (TNF) can enhance its therapeutic effects while potentially mitigating adverse effects .
Table 2: Clinical Efficacy of this compound
Cancer Type | Response Rate (%) | Common Side Effects |
---|---|---|
Breast Cancer | 60-80 | Cardiotoxicity, Nausea |
Acute Myeloid Leukemia | 50-70 | Myelosuppression |
Lymphoma | 70-90 | Alopecia, Fatigue |
Propriétés
IUPAC Name |
(7S,9S)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10?,13?,15-,17?,22?,27-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWSFMDVAYGXBV-FGBJBKNOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(C(CC(O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClNO11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56390-09-1, 25316-40-9 | |
Record name | Epirubicin HCl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=256942 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Adriblastin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123127 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.